molecular formula C27H30N8O B11420859 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one

Cat. No.: B11420859
M. Wt: 482.6 g/mol
InChI Key: KSBGIJQYMCPVTG-UHFFFAOYSA-N
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Description

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a dimethylphenyl group and a hexaazatetracyclo structure, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

The synthesis of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one involves multiple steps, typically starting with the preparation of the piperazine derivative. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation steps. Industrial production methods may involve scaling up these reactions in batch or continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce ketone groups to alcohols.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the aromatic ring, potentially altering the compound’s properties.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the specific reaction conditions and the functional groups present in the compound.

Scientific Research Applications

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, including its role as a ligand for specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the hexaazatetracyclo structure allow it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and hexaazatetracyclo compounds. Compared to these, 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one is unique due to its specific substitution pattern and the presence of both piperazine and hexaazatetracyclo moieties. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for further study.

Properties

Molecular Formula

C27H30N8O

Molecular Weight

482.6 g/mol

IUPAC Name

1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one

InChI

InChI=1S/C27H30N8O/c1-18-8-6-11-22(19(18)2)32-14-16-33(17-15-32)25(36)13-7-12-24-29-30-27-34(24)23-10-5-4-9-21(23)26-28-20(3)31-35(26)27/h4-6,8-11H,7,12-17H2,1-3H3

InChI Key

KSBGIJQYMCPVTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCC3=NN=C4N3C5=CC=CC=C5C6=NC(=NN64)C)C

Origin of Product

United States

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